molecular formula C10H13N5O4 B7773237 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl acetate

2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl acetate

Cat. No.: B7773237
M. Wt: 267.24 g/mol
InChI Key: DMHAXLGAKQREIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl acetate involves several steps. One common method includes the reaction of acyclovir with acetic anhydride in the presence of a base such as pyridine . The reaction conditions typically involve heating the mixture to facilitate the acetylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl acetate is closely related to that of acyclovir. It targets viral DNA polymerase, inhibiting viral DNA synthesis and replication . The compound is phosphorylated by viral thymidine kinase to form acyclovir monophosphate, which is further converted to acyclovir triphosphate. This active form competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .

Properties

IUPAC Name

2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c1-6(16)19-3-2-18-5-15-4-12-7-8(15)13-10(11)14-9(7)17/h4H,2-3,5H2,1H3,(H3,11,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHAXLGAKQREIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOCN1C=NC2=C1NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCCOCN1C=NC2=C1NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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